molecular formula C16H11BrN2O2S B1192524 CK2-IN-7

CK2-IN-7

Cat. No. B1192524
M. Wt: 375.24
InChI Key: BQIQIDNGQSNUJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CK2-IN-7 is a novel ck2 inhibitor, targeting an allosteric pocket, exhibiting an ic50 of 3.4 μm against purified ck2α in combination with a favorable selectivity profile

Scientific Research Applications

Inhibition of CK2 Activity

CK2-IN-7 is linked to the inhibition of Protein Kinase CK2, a molecule involved in various critical cellular processes. A study by Golub et al. (2006) introduced 3-carboxy-4(1H)-quinolones as a new class of CK2 inhibitors, highlighting the therapeutic significance of small organic inhibitors of CK2 in cancer, viral infections, and inflammatory failures. The most active compounds in this class showed considerable selectivity toward CK2, suggesting their potential role in scientific research and therapeutic applications Golub et al., 2006.

Role in Cell Survival and Cellular Processes

CK2's implications in cellular survival and various other cellular functions are significant. Research by Ahmed, Gerber, and Cochet (2002) elaborated on CK2's involvement in signal-mediated dynamic localization and the transduction of survival signals, marking its role in cell survival. This understanding opens up avenues for exploring CK2-IN-7's potential impact on cellular survival pathways Ahmed, Gerber & Cochet, 2002.

Influence on Spermatogenesis

CK2-IN-7's relevance extends to spermatogenesis, as demonstrated by research on Protein kinase casein kinase II (Ck2). Ck2's role in spermatogenesis was highlighted by Xu, Toselli, Russell, and Seldin (1999), who found that disruption in Csnk2a2 (a Ck2 isoform) led to infertility in male mice due to defects in sperm head morphogenesis. This research points to the significant role of CK2 in developmental processes and its potential implications when inhibited by compounds like CK2-IN-7 Xu, Toselli, Russell & Seldin, 1999.

Impact on the Inflammatory Response

CK2 is also implicated in the regulation of the inflammatory response. Singh and Ramji (2008) highlighted CK2's role in inflammation control, providing a foundation for investigating how CK2-IN-7 might influence inflammatory pathways and related diseases Singh & Ramji, 2008.

Applications in Drug Design and Development

The exploration and development of CK2 inhibitors have been a subject of significant scientific interest. Cozza (2017) discussed the in silico rational drug design approach in the development of CK2 inhibitors, highlighting the fruitful application of this method in discovering, designing, and optimizing CK2 inhibitors Cozza, 2017.

properties

Product Name

CK2-IN-7

Molecular Formula

C16H11BrN2O2S

Molecular Weight

375.24

IUPAC Name

4-((4-(3-Bromophenyl)thiazol-2-yl)amino)benzoic acid

InChI

InChI=1S/C16H11BrN2O2S/c17-12-3-1-2-11(8-12)14-9-22-16(19-14)18-13-6-4-10(5-7-13)15(20)21/h1-9H,(H,18,19)(H,20,21)

InChI Key

BQIQIDNGQSNUJD-UHFFFAOYSA-N

SMILES

O=C(O)C1=CC=C(NC2=NC(C3=CC=CC(Br)=C3)=CS2)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CK2-IN-7;  CK2 IN7;  CK2IN7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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